An In-depth Technical Guide to Fmoc-S-3-amino-4,4-diphenyl-butyric acid: Core Chemical Properties and Applications
An In-depth Technical Guide to Fmoc-S-3-amino-4,4-diphenyl-butyric acid: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a specialized amino acid derivative crucial for advanced peptide synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a non-proteinogenic β-amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function makes it particularly suitable for solid-phase peptide synthesis (SPPS).[1] The diphenylmethyl (benzhydryl) group on the β-carbon introduces significant steric bulk and hydrophobicity, which can impart unique conformational constraints and properties to peptides.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 477.55 g/mol | --INVALID-LINK--[1] |
| Molecular Formula | C₃₁H₂₇NO₄ | Inferred from structure |
| Appearance | White to off-white solid/powder (predicted) | General observation for similar compounds |
| Purity | ≥99.73% (as offered by suppliers) | --INVALID-LINK--[1] |
Comparative Data of Structurally Related Compounds
To provide a predictive context for the physicochemical properties of Fmoc-S-3-amino-4,4-diphenyl-butyric acid, the following table summarizes data for analogous compounds where the phenyl groups are substituted.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C at 760 mmHg) | Density (g/cm³) |
| Fmoc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acid | 480.35 | 177-178 | 668.5 ± 55.0 | 1.4 ± 0.1 |
| Fmoc-(S)-3-amino-4-(4-methyl-phenyl)-butyric acid | 415.48 | Not available | 642.2 ± 55.0 | 1.2 ± 0.1 |
This data is sourced from various chemical suppliers and databases.[2][3]
Experimental Protocols
Synthesis of (S)-3-Amino-4,4-diphenyl-butyric acid HCl (Precursor)
The synthesis of the unprotected amino acid precursor is a critical first step. While a specific protocol for the diphenyl derivative is not detailed in the available search results, a general approach can be inferred from the synthesis of similar compounds like 4-amino-3-phenylbutyric acid.[4][5] A plausible multi-step synthesis is outlined below:
Reaction Scheme: A potential synthetic route could involve the reaction of a diphenylmethane derivative with a suitable nitrogen-containing Michael acceptor, followed by hydrolysis and resolution of the enantiomers.
Detailed Methodology (Hypothetical):
-
Step 1: Synthesis of a suitable precursor. This could involve the reaction of benzaldehyde with ethyl acetoacetate to form a chalcone-like intermediate.[4]
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Step 2: Introduction of the second phenyl group. A Friedel-Crafts type reaction could be employed to add the second phenyl ring.
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Step 3: Michael Addition. Reaction with a nitrogen source, such as a protected amine, to introduce the amino group at the β-position.
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Step 4: Hydrolysis and Decarboxylation. Removal of ester groups and subsequent decarboxylation to yield the racemic amino acid.
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Step 5: Chiral Resolution. Separation of the (S)-enantiomer using a chiral resolving agent.
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Step 6: Salt Formation. Treatment with hydrochloric acid to form the stable hydrochloride salt.[6]
Fmoc Protection of (S)-3-Amino-4,4-diphenyl-butyric acid
The final step is the protection of the amino group with the Fmoc moiety. This is a standard procedure in peptide chemistry.[7]
Materials:
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(S)-3-Amino-4,4-diphenyl-butyric acid HCl
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (S)-3-Amino-4,4-diphenyl-butyric acid HCl in an aqueous solution of sodium bicarbonate to neutralize the HCl and deprotonate the amino group.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the Fmoc-protected amino acid.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-S-3-amino-4,4-diphenyl-butyric acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-S-3-amino-4,4-diphenyl-butyric acid is primarily used as a building block in Fmoc-based SPPS.[7] The bulky diphenylmethyl side chain can be used to introduce conformational rigidity into a peptide backbone or to act as a hydrophobic pharmacophore.
General SPPS Cycle:
-
Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Fmoc-S-3-amino-4,4-diphenyl-butyric acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
Visualizations
Experimental Workflow: Synthesis of Fmoc-S-3-amino-4,4-diphenyl-butyric acid
Caption: Synthetic workflow for the Fmoc protection of the precursor amino acid.
Logical Relationship: Application in Fmoc-SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis using the title compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 5. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
